![molecular formula C5H9CuSi B14641384 Copper, [(trimethylsilyl)ethynyl]- CAS No. 53210-13-2](/img/structure/B14641384.png)
Copper, [(trimethylsilyl)ethynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper, [(trimethylsilyl)ethynyl]- is an organosilicon compound with the molecular formula (CH₃)₃SiC≡CH. This compound is known for its unique properties and applications in various fields of chemistry and industry. It is a colorless liquid that is used as a source of ethynyl groups in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Copper, [(trimethylsilyl)ethynyl]- can be synthesized through various methods. One common method involves the reaction of trimethylsilylacetylene with copper(I) chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the copper(I) species. The product is then purified by distillation or chromatography .
Industrial Production Methods
In industrial settings, the production of Copper, [(trimethylsilyl)ethynyl]- often involves large-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is then packaged and stored under inert conditions to maintain its stability.
化学反応の分析
Types of Reactions
Copper, [(trimethylsilyl)ethynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) species and other oxidation products.
Reduction: It can be reduced to form copper(0) species.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and amines can react with the compound under mild conditions.
Major Products Formed
Oxidation: Copper(II) oxide and other copper(II) compounds.
Reduction: Copper metal and trimethylsilyl-substituted products.
Substitution: Various substituted ethynyl compounds depending on the nucleophile used.
科学的研究の応用
Copper, [(trimethylsilyl)ethynyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and electronic components.
作用機序
The mechanism of action of Copper, [(trimethylsilyl)ethynyl]- involves its ability to participate in various chemical reactions due to the presence of the ethynyl group. The trimethylsilyl group provides stability and enhances the reactivity of the ethynyl group. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding and coordination chemistry.
類似化合物との比較
Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the copper component.
Copper(I) acetylide: Contains copper but lacks the trimethylsilyl group.
Ethynyltrimethylsilane: Similar structure but without the copper atom.
Uniqueness
Copper, [(trimethylsilyl)ethynyl]- is unique due to the combination of the copper atom and the trimethylsilyl-ethynyl group. This combination imparts unique reactivity and stability, making it valuable in various chemical and industrial applications.
特性
CAS番号 |
53210-13-2 |
|---|---|
分子式 |
C5H9CuSi |
分子量 |
160.76 g/mol |
IUPAC名 |
copper(1+);ethynyl(trimethyl)silane |
InChI |
InChI=1S/C5H9Si.Cu/c1-5-6(2,3)4;/h2-4H3;/q-1;+1 |
InChIキー |
GWMBVNVEZQIZDS-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#[C-].[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


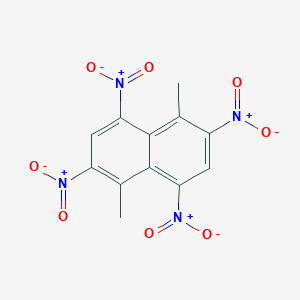
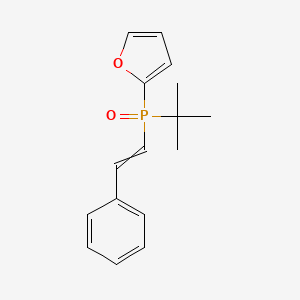
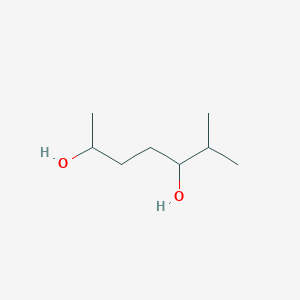
![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)
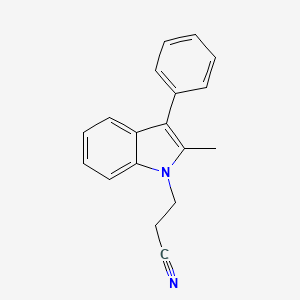
![Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-](/img/structure/B14641340.png)
![(1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide](/img/structure/B14641345.png)
![3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B14641356.png)
![1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14641357.png)
![Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]-](/img/structure/B14641359.png)
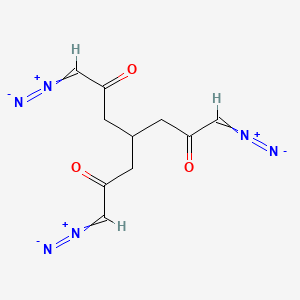
![7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14641392.png)


